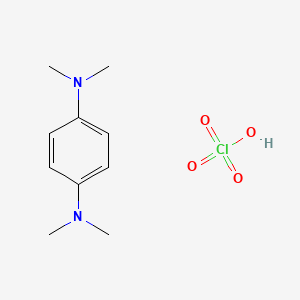![molecular formula C6H6O B14725790 2-Oxabicyclo[3.2.0]hepta-3,6-diene CAS No. 13920-54-2](/img/structure/B14725790.png)
2-Oxabicyclo[3.2.0]hepta-3,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxabicyclo[320]hepta-3,6-diene is an organic compound with the molecular formula C6H6O It is a bicyclic ether, characterized by a unique structure that includes a seven-membered ring with an oxygen atom and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxabicyclo[3.2.0]hepta-3,6-diene can be synthesized through several methods. One common approach involves the partial hydrogenation of 3-oxabicyclo[3.2.0]hepta-1,4,6-triene. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for 2-Oxabicyclo[32
Chemical Reactions Analysis
Types of Reactions: 2-Oxabicyclo[3.2.0]hepta-3,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated bicyclic ethers.
Substitution: The compound can participate in substitution reactions, where functional groups replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are often employed.
Major Products Formed:
Oxidation: Epoxides and other oxygenated compounds.
Reduction: Saturated bicyclic ethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Oxabicyclo[3.2.0]hepta-3,6-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[3.2.0]hepta-3,6-diene involves its reactivity with various molecular targets. The compound’s bicyclic structure and the presence of an oxygen atom make it a versatile intermediate in organic reactions. It can participate in cycloaddition reactions, forming new ring structures and interacting with different molecular pathways .
Comparison with Similar Compounds
Bicyclo[3.2.0]hept-6-ene: Similar in structure but lacks the oxygen atom.
3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione: Contains additional functional groups, making it more reactive in certain conditions.
Uniqueness: 2-Oxabicyclo[32
Properties
CAS No. |
13920-54-2 |
|---|---|
Molecular Formula |
C6H6O |
Molecular Weight |
94.11 g/mol |
IUPAC Name |
2-oxabicyclo[3.2.0]hepta-3,6-diene |
InChI |
InChI=1S/C6H6O/c1-2-6-5(1)3-4-7-6/h1-6H |
InChI Key |
QYLMHRXTFJNXPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C1C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



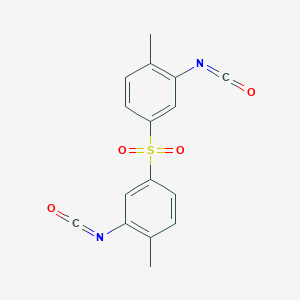
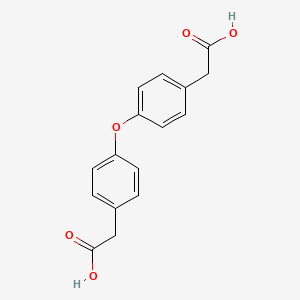
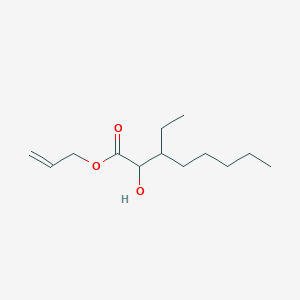
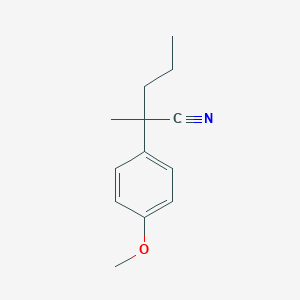
![[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14725734.png)
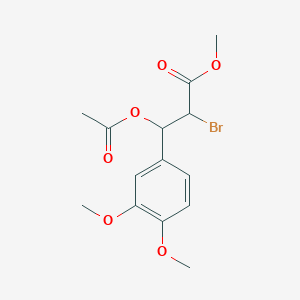

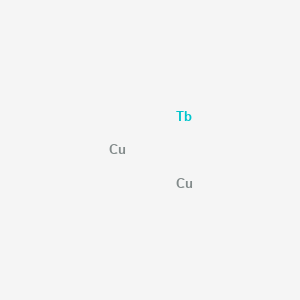
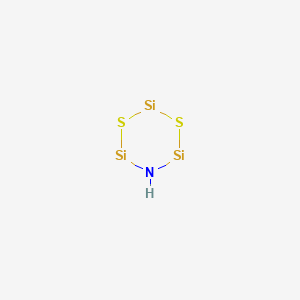

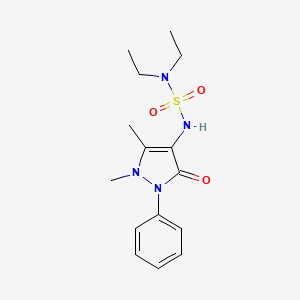
![Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt](/img/structure/B14725776.png)
